molecular formula C24H27NO6S B1243280 Troglitazone quinone

Troglitazone quinone

Cat. No. B1243280
M. Wt: 457.5 g/mol
InChI Key: QUTRCNCTMKKAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Troglitazone quinone is an aromatic ether and a thiazolidinone.

Scientific Research Applications

Metabolic Activation and Hepatotoxicity

  • Troglitazone, a thiazolidinedione, has been associated with severe hepatic injury due to its metabolic activation, leading to the formation of reactive metabolites such as troglitazone quinone (M-3). This metabolite was investigated for its role in hepatotoxic reactions, including apoptosis in hepatocytes, and was found to contribute significantly to liver injury (Yokoi, 2006). Troglitazone-induced hepatocyte death through apoptosis was further elucidated, highlighting the distinct cytotoxic nature of its quinone metabolite (Yamamoto et al., 2001).

Enzymatic Catalysis and Metabolite Formation

  • Studies have shown that human and rat cytochrome P450 enzymes (CYP3A) catalyze the formation of troglitazone quinone, an atypical oxidation reaction. This quinone formation process is a crucial step in understanding the drug’s metabolic pathways and potential toxicity (He et al., 2001). Another study focusing on the incorporation of oxygen from water into troglitazone quinone by cytochrome P450 and myeloperoxidase further expands our understanding of the complex biochemical transformations of this compound (He et al., 2004).

Insights from Quantum Chemical Studies

  • A deeper investigation into the reactive metabolites of Troglitazone was conducted using quantum chemical studies. This research provided new insights into the possible metabolic pathways, particularly focusing on the formation of o-quinone methide, a significant reactive metabolite of Troglitazone (Dixit & Bharatam, 2011).

Electrophilic Metabolites and Hepatotoxicity

  • The formation of electrophilic metabolites of troglitazone, including the quinone methide, has been linked to severe hepatotoxicity. Research into these metabolites revealed novel biotransformation pathways and their potential role in drug-induced liver injury (Kassahun et al., 2001).

properties

Product Name

Troglitazone quinone

Molecular Formula

C24H27NO6S

Molecular Weight

457.5 g/mol

IUPAC Name

5-[[4-[2-hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H27NO6S/c1-13-14(2)21(27)18(15(3)20(13)26)9-10-24(4,30)12-31-17-7-5-16(6-8-17)11-19-22(28)25-23(29)32-19/h5-8,19,30H,9-12H2,1-4H3,(H,25,28,29)

InChI Key

QUTRCNCTMKKAPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

15 ml of an aqueous solution of ferric chloride acidified with hydrochloric acid [a mixture of about 65% by weight of ferric chloride (FeCl3.6H2O) and about 35% by weight of concentrated hydrochloric acid] were added dropwise, whilst ice-cooling and stirring, to a solution of 6.3 g of 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]-2,4-dioxothiazolidine dissolved in 50 ml of acetone, and the resulting mixture was allowed to stand overnight at room temperature. At the end of this time, the reaction mixture was diluted with 500 ml of water and then extracted with ethyl acetate. The extracts were combined, washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, and the solvent was then removed by distillation under reduced pressure. The resulting residue was then purified by column chromatography through silica gel, using a 5:1 by volume mixture of benzene and ethyl acetate as the eluent, to afford 4.2 g of the title compound as a yellow powder softening at 55°-65° C.
[Compound]
Name
aqueous solution
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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